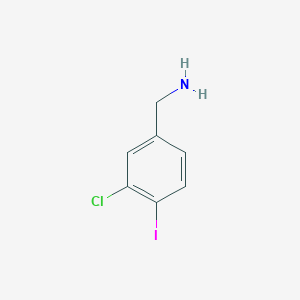

(3-Chloro-4-iodophenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Chloro-4-iodophenyl)methanamine is an organic compound with the molecular formula C7H7ClIN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 3 and 4 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential halogenation of phenylmethanamine using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(3-Chloro-4-iodophenyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

Substitution Reactions: Formation of substituted phenylmethanamines.

Oxidation Reactions: Formation of phenylmethanone derivatives.

Reduction Reactions: Formation of dehalogenated phenylmethanamines.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that (3-Chloro-4-iodophenyl)methanamine derivatives exhibit promising anticancer activity. These compounds can inhibit specific enzymes involved in cancer progression, such as lysyl oxidase-like 2 (LOXL2), which plays a crucial role in extracellular matrix remodeling associated with metastasis. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines, suggesting their potential as therapeutic agents against various cancers.

Case Study: Cervical Cancer Model

In a notable study involving nude mice injected with cervical cancer cells, administration of a LOXL2 inhibitor similar to this compound resulted in significant reductions in tumor size and weight over a three-week treatment period. The compound was administered intraperitoneally at a dose of 10 mg/kg every two days, demonstrating its efficacy in vivo.

Herbicide Development

This compound has been explored for its herbicidal properties. Research indicates that this compound can effectively target and eliminate specific weed species while being less harmful to cultivated plants.

Experimental Findings

In greenhouse experiments, this compound was tested alongside other herbicidal agents. Results demonstrated that applying a concentration of 0.3 kg/ha led to complete destruction of weeds at the cotyledonous stage of growth. This highlights its potential use as an effective herbicide in agricultural practices.

Materials Science

The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel materials with advanced properties. Its halogenated structure can enhance the thermal stability and mechanical properties of polymer composites.

Synthesis of Functional Polymers

Research has focused on incorporating this compound into polymer matrices to develop materials with improved flame retardancy and mechanical strength. Studies have shown that these modified polymers exhibit enhanced performance characteristics compared to their unmodified counterparts.

Data Summary

Mecanismo De Acción

The mechanism of action of (3-Chloro-4-iodophenyl)methanamine involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Chloro-4-bromophenyl)methanamine

- (3-Chloro-4-fluorophenyl)methanamine

- (3-Chloro-4-methylphenyl)methanamine

Uniqueness

(3-Chloro-4-iodophenyl)methanamine is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens imparts distinct chemical reactivity and properties compared to other similar compounds. The iodine atom, in particular, can enhance the compound’s ability to participate in coupling reactions and other transformations, making it a valuable intermediate in organic synthesis.

Actividad Biológica

(3-Chloro-4-iodophenyl)methanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features both chlorine and iodine substituents on the phenyl ring, which enhance its reactivity and biological interactions. The presence of these halogens can facilitate halogen bonding, while the amine group allows for hydrogen bonding with various biomolecules, potentially modulating the activity of enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Halogen Bonding : The chlorine and iodine atoms can interact with electron-rich sites on target molecules.

- Hydrogen Bonding : The amine group forms hydrogen bonds, influencing the conformation and activity of biomolecules.

These interactions may lead to various biological effects, including modulation of enzymatic activity and receptor signaling pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

- HeLa Cells : Human cervical adenocarcinoma cells showed reduced proliferation rates when treated with this compound.

- A549 Cells : Human lung carcinoma cells also exhibited sensitivity to the compound, suggesting its role in cancer therapy .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against resistant bacterial strains. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), a serious concern in clinical settings. The mechanism involves inhibition of bacterial topoisomerases, crucial enzymes for DNA replication .

Case Studies

- Antitumor Activity : A study evaluated the antiproliferative effects of this compound on various tumor cell lines. Results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics .

- Antimicrobial Efficacy : Another investigation focused on its antibacterial effects against MRSA. The compound demonstrated an IC50 value that indicates a strong inhibitory effect on bacterial growth compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent .

Table 1: Biological Activity Overview

Propiedades

IUPAC Name |

(3-chloro-4-iodophenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRYQONEGXBAFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.